molecular formula C13H14N2OS2 B12157220 1-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone

1-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone

Cat. No.: B12157220
M. Wt: 278.4 g/mol
InChI Key: APMYWOGPMNZLQF-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone is an organic compound belonging to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring.

Preparation Methods

The synthesis of 1-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst . The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .

Chemical Reactions Analysis

1-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

1-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone can be compared with other thienopyrimidine derivatives, such as:

Properties

Molecular Formula

C13H14N2OS2

Molecular Weight

278.4 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)propan-2-one

InChI

InChI=1S/C13H14N2OS2/c1-8(16)6-17-12-11-9-4-2-3-5-10(9)18-13(11)15-7-14-12/h7H,2-6H2,1H3

InChI Key

APMYWOGPMNZLQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=NC=NC2=C1C3=C(S2)CCCC3

Origin of Product

United States

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